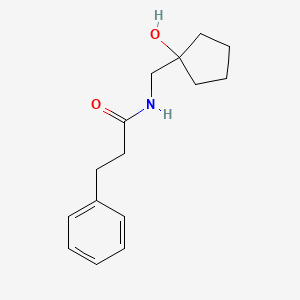

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide, also known as HCPMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound belongs to the class of cyclopentyl fatty acid amides and has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties.

Applications De Recherche Scientifique

- Certain N-heterocycles exhibit activity as potassium channel openers. For instance, 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is known to have this property . Investigating the effects of our compound on potassium channels could provide insights into its potential therapeutic applications.

- Ribofuranoside derivatives of nitrogen heterocycles have been evaluated for their antioxidant activity. These derivatives showed enhanced antioxidant properties compared to conventional compounds . Exploring the antioxidant potential of our compound could be valuable for health-related research.

- N-heterocyclic compounds, including our target molecule, serve as excellent ligands for transition metals. They play a significant role in catalytic transformations within the chemical industry . Investigating its coordination chemistry and catalytic properties could yield practical applications.

Potassium Channel Modulation

Antioxidant Activity Enhancement

Catalysis and Ligand Design

Mécanisme D'action

Target of Action

The primary target of N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide, also known as Subasumstat , is the SUMO-activating enzyme . This enzyme plays a crucial role in the post-translational modification process known as sumoylation, which is involved in various cellular processes, including DNA repair, signal transduction, and protein stability .

Mode of Action

Subasumstat interacts with its target by forming an adduct with SUMO , which prevents the protein from transferring from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9 . This interaction disrupts many sumoylated protein-mediated pathways in tumor cells, such as DNA repair, metastasis, and proliferation .

Biochemical Pathways

The disruption of sumoylated protein-mediated pathways leads to a decrease in tumor cell proliferation and metastasis . Additionally, Subasumstat is able to increase the production of type 1 interferon , which activates antitumor immune responses in cells and signals for increased tumor cell death .

Result of Action

The result of Subasumstat’s action is a decrease in tumor cell proliferation and metastasis, and an increase in tumor cell death . This is achieved through the disruption of sumoylated protein-mediated pathways and the activation of antitumor immune responses .

Propriétés

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGETQCILRXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)

![2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771665.png)

![3-(6-Hydroxy-3-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride](/img/structure/B2771670.png)

![methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2771673.png)